Cyanthiwigin AD

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyanthiwigin AD is a natural product found in Myrmekioderma rea with data available.

Applications De Recherche Scientifique

Cyanthiwigin AD has been studied for its biological properties, which include:

Synthetic Methodologies

The synthesis of this compound has been a focus of considerable research due to the compound's complex structure. Notable methodologies include:

- Total Synthesis Techniques : Researchers have developed various synthetic routes that employ asymmetric catalysis and advanced organic reactions. For example, a unique double asymmetric catalytic alkylation procedure has been utilized to establish critical stereocenters efficiently .

- Cyclization Strategies : The synthesis often involves tandem reactions such as ring-closing metathesis and radical cyclization processes. These strategies allow for rapid construction of the tricyclic core characteristic of cyanthiwigins .

Table 1: Summary of Synthetic Approaches to this compound

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

- Cancer Research : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of human lung cancer cells. The compound's mechanism appears to involve induction of apoptosis and disruption of cell cycle progression .

- Neurobiology Studies : Investigations into the neuroprotective properties of this compound suggest it may enhance neuronal survival under stress conditions. This effect is hypothesized to be mediated through NGF stimulation, providing a basis for further exploration in neurodegenerative disease models .

Table 2: Case Studies on this compound Applications

Analyse Des Réactions Chimiques

Core Synthetic Strategies

The cyanthiwigin carbocyclic core is typically constructed through:

-

Double Asymmetric Catalytic Alkylation : A Pd-catalyzed enantioselective alkylation establishes two critical quaternary stereocenters (C6 and C9) in bis(β-ketoester) precursors. This reaction achieves >90% enantiomeric excess (ee) and 4.4:1 diastereomeric ratio (dr) .

-

Tandem Ring-Closing Metathesis : A one-pot procedure combines ring-closing and cross-metathesis to form the tricyclic framework. For cyanthiwigin F, this step yielded bicyclic aldehyde 15 in 72% yield .

-

Aldehyde-Olefin Radical Cyclization : Intramolecular radical cyclization completes the tricyclic core with high stereochemical fidelity .

Late-Stage Functionalization

The cyanthiwigin scaffold undergoes diverse C–H oxidations, as demonstrated in comparative studies :

Table 1: C–H Functionalization of the Cyanthiwigin Core

Stereochemical Considerations

-

Hydrogenation : PtO₂-mediated hydrogenation of the C-ring olefin in 6 proceeds with α-face selectivity (9:1 dr at 0°C), confirmed by X-ray crystallography .

-

Radical Cyclization : Thiol-mediated radical processes maintain stereochemical integrity during core assembly .

Challenges in Oxidation

Steric and electronic factors dominate reactivity:

-

Allylic C–H bonds at C11 and C14 resist oxidation due to steric hindrance from the cupped tricyclic framework .

-

Tertiary C–H hydroxylation at C12 occurs via Fe(S,S-PDP)-catalyzed oxidation, but competing ketone formation (e.g., triketone 15 ) limits yields .

Table 2: Hydrogenation Optimization for Cyanthiwigin Derivatives

| Catalyst | Loading | Solvent | Conversion |

|---|---|---|---|

| Pd/C | 3 mol% | EtOAc | 0% |

| PtO₂ | 20 mol% | EtOAc | 100% |

PtO₂ outperforms Pd/C due to reduced steric hindrance at the α-face .

Methodological Insights

-

Double Catalytic Asymmetric Reactions : These enable simultaneous construction of remote stereocenters, critical for streamlining syntheses of cyathane diterpenoids .

-

Protecting-Group-Free Synthesis : The core’s stability allows multi-step sequences without protective intermediates .

While Cyanthiwigin AD remains uncharacterized in the available literature, the reactivity patterns of its structural analogs suggest that similar strategies (e.g., catalytic alkylation, metathesis, and radical cyclization) would apply. Future studies should prioritize isolation and spectral data for AD to validate these hypotheses.

Propriétés

Formule moléculaire |

C20H30O3 |

|---|---|

Poids moléculaire |

318.4 g/mol |

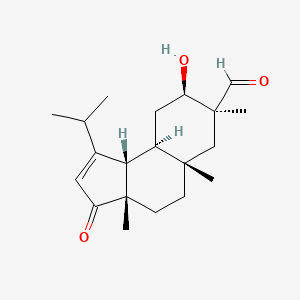

Nom IUPAC |

(3aS,5aS,7S,8R,9aR,9bS)-8-hydroxy-3a,5a,7-trimethyl-3-oxo-1-propan-2-yl-5,6,8,9,9a,9b-hexahydro-4H-cyclopenta[a]naphthalene-7-carbaldehyde |

InChI |

InChI=1S/C20H30O3/c1-12(2)13-8-16(23)20(5)7-6-18(3)10-19(4,11-21)15(22)9-14(18)17(13)20/h8,11-12,14-15,17,22H,6-7,9-10H2,1-5H3/t14-,15-,17-,18+,19-,20-/m1/s1 |

Clé InChI |

XPTDUTXVECNVDH-BRGLROSXSA-N |

SMILES isomérique |

CC(C)C1=CC(=O)[C@@]2([C@H]1[C@H]3C[C@H]([C@@](C[C@@]3(CC2)C)(C)C=O)O)C |

SMILES canonique |

CC(C)C1=CC(=O)C2(C1C3CC(C(CC3(CC2)C)(C)C=O)O)C |

Synonymes |

cyanthiwigin AD |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.